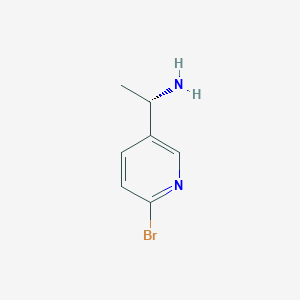
(S)-1-(6-Bromopyridin-3-YL)ethanamine
説明
(S)-1-(6-Bromopyridin-3-YL)ethanamine is a useful research compound. Its molecular formula is C7H9BrN2 and its molecular weight is 201.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(S)-1-(6-Bromopyridin-3-YL)ethanamine, with the molecular formula C₇H₉BrN₂, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a brominated pyridine ring attached to an ethanamine backbone, contributing to its unique chemical reactivity and potential applications in medicinal chemistry. The chirality of the compound is indicated by the "(S)" prefix, which is crucial for its interaction with biological targets.
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that modifications of this compound can enhance its effectiveness against various bacterial strains. For instance, the dihydrochloride form of this compound has been tested for its antibacterial and antifungal properties, showing promising results against both Gram-positive and Gram-negative bacteria .
3. Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. The presence of a bromine atom in the pyridine ring is essential for enhancing biological activity, particularly in inhibiting cancer cell proliferation. Compounds with similar structures have shown effectiveness in various cancer cell lines, indicating that this compound may also exhibit such properties .
The exact mechanisms by which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that:
- Receptor Binding : The compound may interact with specific receptors or enzymes involved in neurotransmission and cellular signaling pathways.
- Chemical Reactivity : The brominated pyridine structure allows for unique reactivity profiles, potentially leading to the formation of nitrogen-containing heterocycles that are significant in pharmacology .
Research Findings and Case Studies
科学的研究の応用
Pharmaceutical Development
Building Block for Drug Synthesis
(S)-1-(6-Bromopyridin-3-YL)ethanamine serves as an essential intermediate in the synthesis of several pharmaceutical agents. Notably, it is utilized in the production of targeted therapies such as Pralsetinib and Cabozantinib, which are designed to inhibit specific enzymes and receptors involved in cancer progression. The compound's chirality allows for stereospecific interactions that can lead to improved therapeutic efficacy and reduced side effects.
Biological Activity Exploration
The compound has been studied for its potential interactions with various biological targets, particularly neurotransmitter receptors. It may influence pathways related to neuropharmacology and cardiology, suggesting its utility in developing treatments for neurological disorders and cardiovascular diseases.
Chemical Reactions and Synthesis
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions. These include reactions such as:
- Amine Functional Group Reactions : The amine group can participate in nucleophilic substitutions and coupling reactions that are fundamental for constructing more complex molecules.
- Bromination Reactions : The presence of the bromine atom can facilitate further functionalization of the pyridine ring, enhancing the compound's versatility in synthetic applications.
Research Applications
Interaction Studies
Research has focused on the binding affinities of this compound to various receptors and enzymes. Techniques such as radiolabeled binding assays and computational docking studies are employed to elucidate these interactions, providing insights into the pharmacological properties of the compound.
Case Studies
Several case studies have highlighted the compound's role in drug discovery:
- Neuropharmacological Studies : Investigations into its effects on neurotransmitter systems have shown promise in understanding its role as a potential treatment for depression and anxiety disorders.
- Anticancer Research : Studies exploring its application in cancer biology have indicated that it may inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation .
特性
IUPAC Name |
(1S)-1-(6-bromopyridin-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-5(9)6-2-3-7(8)10-4-6/h2-5H,9H2,1H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COGGCXWSBTVYEV-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(C=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CN=C(C=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















